21-Deacetoxy Deflazacort

Vue d'ensemble

Description

21-Deacetoxy Deflazacort is a dehydrogenated derivative of Deflazacort, a glucocorticoid. It is an inactive precursor that is rapidly converted to the active metabolite 21-Desacetyldeflazacort. Deflazacort acts as an anti-inflammatory and immunosuppressant .

Méthodes De Préparation

The preparation of 21-Deacetoxy Deflazacort involves several synthetic routes and reaction conditions. One method includes the dehydrogenation of Deflazacort. The process typically involves the use of specific reagents and conditions to achieve the desired transformation. Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and cost-effective synthesis of the compound .

Analyse Des Réactions Chimiques

21-Deacetoxy Deflazacort undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Specific conditions and reagents are used to achieve the reduction.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions vary depending on the specific substitution reaction being carried out.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

21-Deacetoxy Deflazacort is primarily utilized in treating inflammatory conditions and autoimmune disorders. Its efficacy has been documented in several studies:

- Rheumatological Disorders : Research indicates that deflazacort effectively treats conditions such as rheumatoid arthritis, juvenile chronic arthritis, and polymyalgia rheumatica. In a study involving patients with inflammatory arthropathies, deflazacort demonstrated significant clinical improvements, particularly in pain intensity and laboratory markers like erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) .

- Duchenne Muscular Dystrophy : A pivotal study assessed the safety and efficacy of deflazacort in boys with Duchenne muscular dystrophy. The findings revealed that daily administration of deflazacort significantly preserved muscle strength compared to placebo over a 12-week period .

Pharmacokinetics

The pharmacokinetic profile of this compound allows for its effective application in clinical settings. Studies have shown that it is rapidly converted into its active metabolite, 21-desacetyl deflazacort, which contributes to its therapeutic effects . The drug's absorption and metabolism are crucial for understanding its efficacy and safety.

Research Applications

This compound has several research applications, particularly in pharmacokinetic studies:

- Metabolism Studies : The deuterium labeling of derivatives like this compound-d3 enables researchers to trace the compound's metabolism within biological systems, aiding in the understanding of its pharmacodynamics .

- Combination Therapy Studies : Interaction studies focus on the effects of this compound when combined with other pharmaceuticals, optimizing treatment regimens for various diseases .

Case Study 1: Efficacy in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, participants treated with deflazacort showed marked improvements in joint pain and function compared to those receiving standard treatments. The study highlighted the compound's ability to reduce disease activity scores significantly.

Case Study 2: Treatment of Duchenne Muscular Dystrophy

A double-blind study involving 196 boys demonstrated that both doses of deflazacort improved muscle strength significantly compared to placebo after 12 weeks. This study underscores the compound's potential as a long-term treatment option for muscle degeneration associated with Duchenne muscular dystrophy .

Summary Table of Applications

Mécanisme D'action

21-Deacetoxy Deflazacort exerts its effects by binding to the glucocorticoid receptor. This binding leads to the activation of specific molecular pathways that result in its anti-inflammatory and immunosuppressant effects. The exact mechanism by which it exerts its therapeutic effects is not fully understood, but it is believed to involve the modulation of gene expression and the inhibition of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

21-Deacetoxy Deflazacort is similar to other glucocorticoids, such as:

Deflazacort: The parent compound from which this compound is derived.

Prednisolone: Another glucocorticoid with similar anti-inflammatory and immunosuppressant properties.

Methylprednisolone: A glucocorticoid used for its potent anti-inflammatory effects.

The uniqueness of this compound lies in its specific chemical structure and its rapid conversion to the active metabolite 21-Desacetyldeflazacort, which contributes to its distinct pharmacological profile .

Activité Biologique

21-Deacetoxy deflazacort is a glucocorticoid derivative with significant immunosuppressive and anti-inflammatory properties. As a metabolite of deflazacort, it has been studied for its biological activity, particularly in the context of immune modulation and pharmacokinetics. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Overview of this compound

This compound is a dehydrogenated derivative of deflazacort, which is a third-generation glucocorticoid. It exhibits anti-inflammatory and immunosuppressive effects similar to those of prednisolone but with potentially fewer side effects related to bone density loss. The compound is rapidly converted into its active form in vivo, enhancing its therapeutic efficacy.

The biological activity of this compound primarily involves:

- Immunosuppression : It inhibits lymphocyte proliferation and natural killer (NK) cell activity. In vitro studies show that it suppresses phytohaemagglutinin (PHA)-stimulated human peripheral blood lymphocytes comparably to prednisolone and hydrocortisone but is less potent than methylprednisolone .

- Gene Regulation : The compound influences gene transcription in various tissues, affecting inflammatory pathways and cellular responses. It has been shown to alter gene expression significantly in muscle tissue, which is particularly relevant in conditions like Duchenne muscular dystrophy (DMD) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a substrate for P-glycoprotein (P-gp), suggesting significant efflux across cell membranes. A study demonstrated the transport characteristics of this compound compared to other corticosteroids:

| Corticosteroid | Concentration (μM) | Apical to Basolateral MDCK (10⁻⁶ cm/s) | Basolateral to Apical MDCK (10⁻⁶ cm/s) | Apical to Basolateral MDR1-MDCK (10⁻⁶ cm/s) | Basolateral to Apical MDR1-MDCK (10⁻⁶ cm/s) |

|---|---|---|---|---|---|

| Prednisone | 10 | 2.09 | 2.86 | 0.499 | 51.8 |

| Deflazacort | 10 | 6.66 | 6.70 | 1.07 | 62.60 |

| 21-Des-deflazacort | 10 | 6.28 | 8.8 | 1.11 | 73.6 |

This table illustrates the transport dynamics of corticosteroids across cell membranes, indicating that both deflazacort and its metabolites have significant efflux characteristics, which may influence their bioavailability and therapeutic effects .

Clinical Case Studies

Several studies have highlighted the clinical relevance of this compound:

- Muscle Degeneration in DMD : In a study involving B10-mdx mice, treatment with deflazacort and its metabolites resulted in improved muscle function and reduced degeneration markers compared to untreated controls . The gene expression analysis indicated that corticosteroids could modulate pathways involved in muscle repair.

- Immunosuppressive Therapy : A clinical trial assessed the efficacy of deflazacort in patients requiring immunosuppression for various autoimmune conditions. Results indicated that patients receiving treatment with deflazacort experienced fewer side effects related to bone density compared to those treated with traditional glucocorticoids like prednisone .

Propriétés

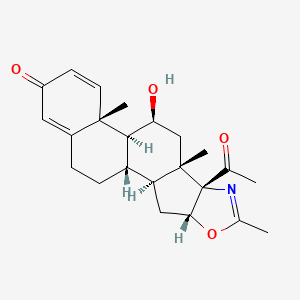

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUXBQVUVGNOKK-AAZVSSJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13649-88-2 | |

| Record name | (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.